molecular formula C25H23BrN2O3 B2443043 2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide CAS No. 850904-30-2

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide

Cat. No. B2443043
CAS RN: 850904-30-2
M. Wt: 479.374
InChI Key: JVNLKDOMQVWKMU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a bromophenyl group, and an isoquinoline group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name and the general rules of organic chemistry. It would have a complex three-dimensional structure due to the presence of the rigid isoquinoline ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

  • Studies have shown that derivatives of this compound exhibit significant analgesic and anti-inflammatory activities. For example, a bromophenyl azo derivative of this class of compounds demonstrated notable activity comparable to standard drugs like pentazocine and aspirin (Gopa et al., 2001).
  • Other research indicates that compounds in this series, specifically those with bromo and methoxy substitutions on the quinazolinone ring, displayed potent anti-inflammatory activity, surpassing the effects of phenylbutazone, a standard anti-inflammatory drug (Bhati, 2013).

Antimicrobial and Antituberculosis Activity

  • A number of synthesized derivatives from this class have been evaluated for their antimicrobial activities. Some compounds, especially those with bromine substitution, showed promising activity profiles (Rao et al., 2020).
  • In the context of antituberculosis activity, certain derivatives have been investigated and found to be effective, providing a potential avenue for new treatments in this area (Bai et al., 2011).

Antitumor Activity

  • Some synthesized derivatives of this compound class have shown remarkable in vitro antitumor activities. Certain compounds, particularly those with substitutions on the quinazolinone ring, were significantly more potent than standard antitumor agents (Al-Suwaidan et al., 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Given the complexity of the molecule, it could potentially interact with multiple targets .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O3/c1-17-5-11-20(12-6-17)27-24(29)16-31-23-4-2-3-22-21(23)13-14-28(25(22)30)15-18-7-9-19(26)10-8-18/h2-12H,13-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNLKDOMQVWKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide

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